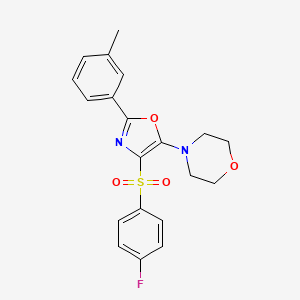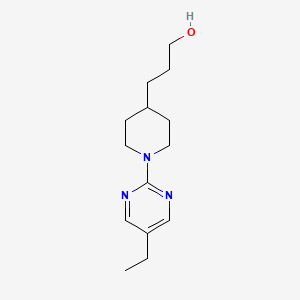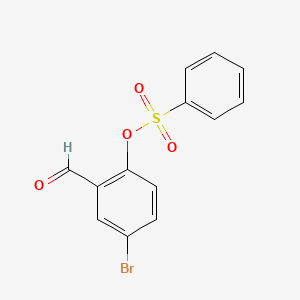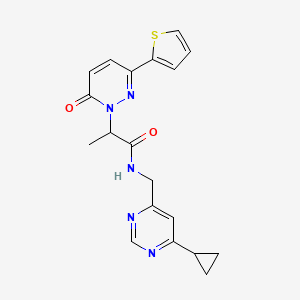![molecular formula C24H25N5O3S B2858688 N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111290-92-6](/img/structure/B2858688.png)
N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two isomers: 1,2,3-triazole and 1,2,4-triazole . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their wide range of biological activities . Various methods have been developed for the synthesis of triazole compounds from different nitrogen sources .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
Triazoles are known for their high thermal stability . The numerous C–N bonds and N–N bonds in fused heterocycles contribute markedly to the powerful storage capacity of energetic materials .科学的研究の応用
Potential as Antidepressant Agents
A study by Sarges et al. (1990) indicates that compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, which are structurally related to N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, show potential as rapid-acting antidepressant agents. This potential is based on their ability to reduce immobility in behavioral despair models in rats.
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance, Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity, finding that certain compounds showed significant cytotoxicity against various human cancer cell lines.
Synthesis and Chemical Properties
Research by An et al. (2017) demonstrates the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, highlighting the chemical versatility and potential for creating structurally varied compounds related to this compound.
Development of Selective Antagonists
Catarzi et al. (2005) investigated 1,2,4-triazolo[1,5-a]quinoxaline derivatives, closely related to this compound, for their potential as human A3 adenosine receptor antagonists, yielding compounds with high potency and selectivity (Catarzi et al., 2005).
Antimicrobial Applications
The antimicrobial potential of triazoloquinoxaline derivatives, structurally similar to this compound, was explored by Badran et al. (2003), who synthesized various derivatives and evaluated their in vitro antibacterial and antifungal activities.
Potential in Treating Neurological Disorders
The work of Alswah et al. (2013) on the synthesis and evaluation of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, related to this compound, indicates their potential as novel anticonvulsant agents.
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have a wide range of pharmacological activity .
Mode of Action
It is known that 1,2,4-triazole derivatives have antiviral properties and are resistant to metabolic degradation . They are considered bioisosteres of amide, ester, or carboxyl groups , which suggests that they might interact with biological targets in a similar way as these groups do.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can intercalate dna , which suggests that they might affect DNA replication and transcription processes.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic and pharmacodynamic properties .
Result of Action
It is known that 1,2,4-triazole derivatives can intercalate dna , which might lead to the inhibition of DNA replication and transcription, and ultimately cell death.
Action Environment
It is known that the synthesis of 1,2,4-triazole derivatives can be influenced by various environmental conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-cyclohexyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-32-17-10-7-11-18(14-17)33-23-22-27-28(15-21(30)25-16-8-3-2-4-9-16)24(31)29(22)20-13-6-5-12-19(20)26-23/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNSWVSMRZFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)
![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)

![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)
